3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid
Overview
Description
“3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “(3,4-Dimethoxyphenyl)acetic acid” has a melting point of 96 - 99 °C, and it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
1. Suzuki–Miyaura Coupling
- Application Summary : The compound is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
- Results or Outcomes : The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
2. Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate
- Application Summary : A methodology has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate which is the precursor to cytotoxic natural products carpatamides A–D .
- Methods of Application : The title compound was synthesized in a good yield from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction .
- Results or Outcomes : The desired regioisomer was obtained as a single product .
3. γ Globin Gene Expression
- Application Summary : A compound similar to “3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid”, known as “3-(3,4-Dimethoxyphenyl)propionic acid”, has been used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Methods of Application : The compound was used in reporter assays and in vivo erythropoiesis studies .
- Results or Outcomes : The compound showed potential in inducing γ globin gene expression .
4. Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate
- Application Summary : A methodology has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate which is the precursor to cytotoxic natural products carpatamides A–D .
- Methods of Application : The title compound was synthesized in a good yield from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction .
- Results or Outcomes : The desired regioisomer was obtained as a single product .
5. Synthesis of Pyrazoline Derivatives
- Application Summary : A compound similar to “3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid”, known as “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)”, has been synthesized and used in neurotoxicity studies .
- Methods of Application : The compound was synthesized and its neurotoxic potentials were investigated .
- Results or Outcomes : The study provided insights into the neurotoxic potentials of the newly synthesized pyrazoline derivative .
6. Synthesis of (2E)-3-(3,4-Dimethoxyphenyl)acrylic Acid
- Application Summary : A compound similar to “3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid”, known as “(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid”, has been synthesized .
- Methods of Application : The compound was synthesized and its properties were studied .
- Results or Outcomes : The compound was successfully synthesized and its properties were characterized .
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-12-3-4-13(14(8-12)20-2)9-5-10(15(17)18)7-11(16)6-9/h3-8H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUPEXRMIRIGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690799 | |
Record name | 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid | |
CAS RN |
1261895-15-1 | |
Record name | 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.